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Introduction

2,3,6-Trichlorobenzaldehyde, with the CAS number 4659-47-6, is a chlorinated aromatic
aldehyde.[1][2][3] It serves as a significant intermediate in the synthesis of various organic
compounds. Its chemical structure, featuring a benzaldehyde ring substituted with three
chlorine atoms, imparts specific reactivity that makes it a valuable building block in medicinal
chemistry and materials science. This technical guide provides an in-depth overview of its
properties, synthesis, applications, and safety considerations, with a focus on its relevance to
research and development.

Physicochemical and Spectroscopic Data

2,3,6-Trichlorobenzaldehyde is a solid at room temperature, often appearing as needles
when crystallized from petroleum ether.[1] A summary of its key physical and chemical
properties is presented in the table below.
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Property Value Reference
CAS Number 4659-47-6 [1112][3]
Molecular Formula C7HsCIs0 [11[2][3]
Molecular Weight 209.46 g/mol [1]

Melting Point 87-89 °C

Appearance Needles from petroleum ether [1]

Very soluble in ether, acetone,
N benzene, and hot petroleum
Solubility o ) [1]
ether; slightly soluble in

petroleum ether.
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Spectroscopic Data Summary

While complete raw spectral data is not readily available in all public databases, the following
table summarizes the key characteristics of the spectroscopic data for 2,3,6-
Trichlorobenzaldehyde.
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Spectrum Type Key Features/Notes

Aromatic protons and an aldehyde proton signal

are expected. The exact chemical shifts and

1H NMR
coupling constants are influenced by the
chlorine substitution pattern.
Signals corresponding to the carbonyl carbon
and the aromatic carbons are characteristic. The
13C NMR positions of the chlorine atoms significantly

affect the chemical shifts of the aromatic

carbons.

The mass spectrum shows a molecular ion peak

corresponding to its molecular weight, with a
Mass Spectrometry (MS) o ]

characteristic isotopic pattern due to the

presence of three chlorine atoms.[1]

The IR spectrum displays characteristic
infrared (IR) Spect absorption bands for the carbonyl group (C=0)
nfrare ectrosco

P i of the aldehyde and the C-ClI bonds, as well as

bands related to the aromatic ring.

Synthesis

The synthesis of 2,3,6-trichlorobenzaldehyde is not as commonly documented in detail as
some of its isomers. However, a general and plausible method for its synthesis is through the
formylation of 1,2,3-trichlorobenzene. Formylation of aromatic compounds can be achieved
through various methods, with the Vilsmeier-Haack and Gattermann reactions being common

examples.

A potential synthetic pathway would involve the electrophilic substitution of a formyl group onto
the 1,2,3-trichlorobenzene ring. The directing effects of the chlorine atoms will influence the
position of the incoming formyl group.
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Caption: General synthesis workflow for 2,3,6-Trichlorobenzaldehyde.

Experimental Protocol: General Vilsmeier-Haack
Formylation (lllustrative)

The following is a generalized protocol for the Vilsmeier-Haack reaction, which could be
adapted for the synthesis of 2,3,6-trichlorobenzaldehyde from 1,2,3-trichlorobenzene. This is
an illustrative protocol and would require optimization for this specific substrate.

o Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel
and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

¢ Slowly add phosphorus oxychloride (POCI3) (1.2 equivalents) dropwise to the DMF with
vigorous stirring, maintaining the temperature below 10°C.

o Allow the mixture to stir at 0°C for an additional 30-60 minutes to form the Vilsmeier reagent.
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» Formylation: Dissolve 1,2,3-trichlorobenzene (1 equivalent) in a minimal amount of an
appropriate solvent (e.g., dichloromethane).

e Slowly add the solution of 1,2,3-trichlorobenzene to the pre-formed Vilsmeier reagent at 0°C
with continuous stirring.

» After the addition is complete, the reaction mixture is typically stirred at room temperature or
gently heated to drive the reaction to completion. The progress of the reaction should be
monitored by a suitable technique such as Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled in an ice bath and carefully poured
onto crushed ice to hydrolyze the intermediate.

e The aqueous solution is then neutralized with a base, such as sodium acetate or sodium
hydroxide solution.

e The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

e The combined organic layers are washed with water and brine, then dried over an anhydrous
drying agent (e.g., Na2SOa or MgSOa).

e The solvent is removed under reduced pressure, and the crude product is purified, typically
by recrystallization or column chromatography.

Applications in Research and Drug Development

2,3,6-Trichlorobenzaldehyde primarily serves as a chemical intermediate. Its utility in drug
development stems from its ability to be incorporated into more complex molecular scaffolds.

One notable application is in the synthesis of precursors to potential therapeutic agents. For
instance, its isomer, 2,3,5-trichlorobenzaldehyde, has been used in the synthesis of an a-keto
amide, which is a key intermediate for a sodium channel blocker.[4] While direct applications of
the 2,3,6-isomer in marketed drugs are not widely documented, its structural motifs are of
interest in medicinal chemistry for creating analogs of known bioactive molecules. For example,
the related 2,3-dichlorobenzaldehyde is a key starting material for the synthesis of the
antihypertensive drug Felodipine and the antiepileptic drug Lamotrigine.[5][6][7][8][9][10][11]
[12][13][14]
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Caption: Logical workflow for the use of 2,3,6-Trichlorobenzaldehyde in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological
activities or the direct involvement of 2,3,6-trichlorobenzaldehyde in cellular signaling
pathways. Its biological effects are likely to be studied in the context of the larger molecules
synthesized from it. As a reactive aldehyde, it could potentially interact with biological
macromolecules, but specific targets have not been identified. Studies on the parent
compound, benzaldehyde, have explored its cytotoxic and apoptotic effects, but similar detailed
studies on this chlorinated derivative are not readily found.[15]

Safety and Handling

2,3,6-Trichlorobenzaldehyde is classified as a corrosive substance. It can cause severe skin
burns and eye damage. Inhalation may lead to toxic pneumonitis.[1] Therefore, it must be
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handled with appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a face shield, in a well-ventilated fume hood.

Hazard . .
L GHS Pictogram Signal Word Hazard Statement
Classification

) H314: Causes severe
Skin

) o GHSO05 Danger skin burns and eye
Corrosion/Irritation

damage.

Conclusion

2,3,6-Trichlorobenzaldehyde is a valuable chemical intermediate with potential applications in
the synthesis of novel compounds for drug discovery and materials science. While detailed
biological studies and specific, optimized synthesis protocols are not extensively documented
in readily accessible literature, its structural relationship to key intermediates in established
pharmaceutical syntheses underscores its potential. Researchers working with this compound
should exercise appropriate caution due to its corrosive nature and consult safety data sheets
for detailed handling procedures. Further research into its reactivity and potential biological
activities could unveil new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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